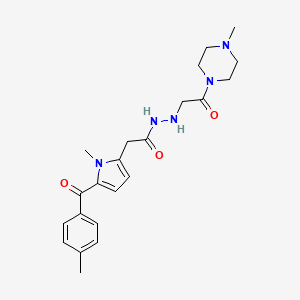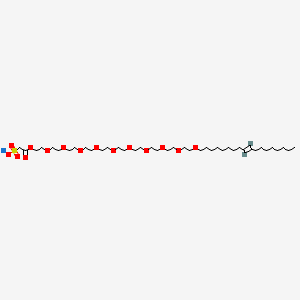
Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate is a complex organic compound known for its unique structure and properties. This compound is characterized by a long polyether chain and a sulfonate group, making it highly soluble in water and useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate typically involves the reaction of a polyether alcohol with a sulfonating agent. The polyether alcohol is first prepared through the polymerization of ethylene oxide. This is followed by the reaction with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polyether alcohol is continuously fed and reacted with the sulfonating agent under controlled temperature and pressure conditions. The reaction mixture is then neutralized with sodium hydroxide to form the final product, which is purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents and cleaning agents due to its excellent emulsifying properties.
Mécanisme D'action
The mechanism of action of Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate involves its ability to interact with various molecular targets through its sulfonate group and polyether chain. The sulfonate group can form ionic interactions with positively charged molecules, while the polyether chain can engage in hydrogen bonding and van der Waals interactions. These interactions enable the compound to stabilize emulsions, enhance solubility, and facilitate the delivery of hydrophobic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain and similar sulfonate group.
Sodium lauryl ether sulfate: Contains an ether linkage similar to the polyether chain in Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate.
Sodium stearate: A soap with a long alkyl chain and carboxylate group instead of a sulfonate group.
Uniqueness
This compound is unique due to its long polyether chain, which imparts exceptional solubility and emulsifying properties. This makes it particularly useful in applications where other surfactants may not perform as effectively.
Propriétés
Numéro CAS |
94386-35-3 |
|---|---|
Formule moléculaire |
C40H77NaO15S |
Poids moléculaire |
853.1 g/mol |
Nom IUPAC |
sodium;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |
InChI |
InChI=1S/C40H78O15S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-33-34-53-35-36-54-37-38-55-40(41)39-56(42,43)44;/h9-10H,2-8,11-39H2,1H3,(H,42,43,44);/q;+1/p-1/b10-9+; |
Clé InChI |
YYASUNJBAKAUBD-RRABGKBLSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


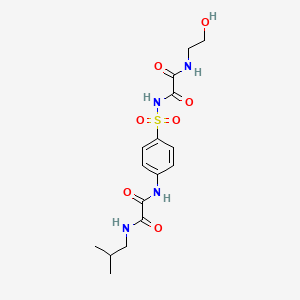



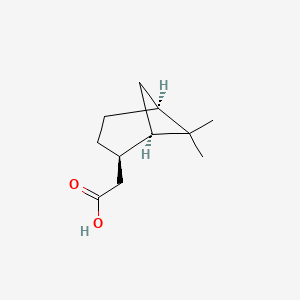

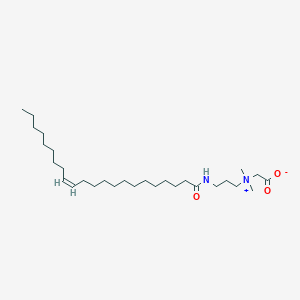

![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)


![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)

